Cytochalasin F

描述

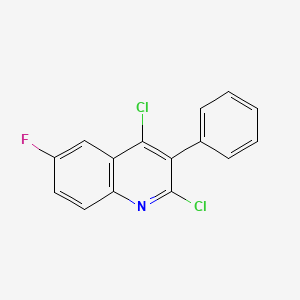

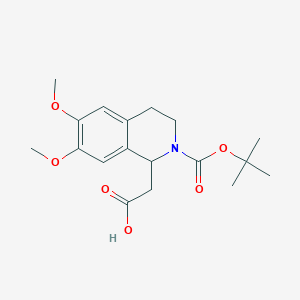

Cytochalasins are a large class of isoindolone-containing tricyclic fungal secondary metabolites . They have the ability to bind to actin filaments and block polymerization and the elongation of actin . As a result of the inhibition of actin polymerization, cytochalasins can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis .

Synthesis Analysis

Cytochalasans have received a lot of attention from the synthetic community ever since their first member cytochalasin A was initially isolated in 1967 . Interest in this class has recently been reignited by the discovery of structurally more complex pentacyclic cytochalasans and merocytochalasans . Recent advances in the bioinspired synthesis of cytochalasans, pentacyclic cytochalasans, and merocytochalasans have been covered from 2016 to 2021 .

Molecular Structure Analysis

Cytochalasans are characterized by a perhydro-isoindolone core fused with a macrocyclic ring . They exhibit high structural diversity and a broad spectrum of bioactivities .

Chemical Reactions Analysis

Cytochalasans are generated via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . Bioinformatic analysis of this cluster revealed a trans-ER (CcsC), two P450 monooxygenases (CcsD and CcsG), a transcriptional regulator (CcsR), two proteins of unknown function (CcsE and CcsF), as well as a unique Baeyer–Villiger monooxygenase (BVMO, CcsB), which could catalyze previously proposed reactions .

Physical And Chemical Properties Analysis

The chemical structure of each cytochalasin influences its specific functional properties and the possibility of having a reversible effect . For example, cytochalasin B (CB) or D (CD), widely used in research, are able to change cell morphology, and when they are removed from the culture medium, cells revert to their original shape .

科学研究应用

细胞形态和 F-肌动蛋白相互作用

包括细胞松弛素 F 在内的细胞松弛素已被广泛用于探索 F-肌动蛋白在细胞功能中的作用。它们对细胞形态和 F-肌动蛋白含量和组织的影响已在各种细胞类型中得到研究。例如,在艾氏腹水瘤细胞中,细胞松弛素改变了细胞形态和 F-肌动蛋白含量,突出了它们对肌动蛋白丝系统影响的复杂性 (Mills, Pedersen, Walmod, & Hoffmann, 2000)。

抑制肌动蛋白-纤连蛋白相互作用

细胞松弛素 D,细胞松弛素家族的成员,可作为 G-肌动蛋白-纤连蛋白相互作用的抑制剂,影响细胞中的肌动蛋白丝动态。这会影响肌动蛋白聚合和解聚,改变细胞 F-肌动蛋白组织 (Shoji et al., 2012)。

电生理学研究

细胞松弛素 D 已被用于研究心脏应用中的电生理效应,例如检查离体兔心脏中室颤的动态。这突出了其在心血管研究中的实用性 (Hayashi et al., 2003)。

肌动蛋白细胞骨架分析

细胞松弛素 D 在评估生物过程中肌动蛋白细胞骨架中的作用已被广泛研究。它对细胞中 F-肌动蛋白含量和组织的不同影响,例如在 MCF-7 细胞中,证明了其在细胞生物学研究中的重要性 (Mortensen & Larsson, 2003)。

体细胞核移植

细胞松弛素已用于体细胞核移植 (SCNT) 胚胎中,特别是在微型猪等动物中,以分析对体外发育和胚胎形成的影响。对不同细胞松弛素的比较分析提供了发育生物学的见解 (Sugimura et al., 2008)。

基因工程研究

对曲霉菌中细胞松弛素基因簇的基因工程研究说明了细胞松弛素的生化和分子生物学应用。这包括细胞松弛素 E 的产生及其生物活性 (Qiao, Chooi, & Tang, 2011)。

化疗潜力

由于细胞松弛素独特的作用机制,它们在癌症治疗中显示出前景,可能补充现有的化疗措施。它们对恶性细胞的具体影响同时保护正常细胞是值得注意的 (Trendowski, 2015)。

作用机制

Cytochalasins are known to bind to the barbed, fast-growing plus ends of microfilaments, which then blocks both the assembly and disassembly of individual actin monomers from the bound end . Once bound, cytochalasins essentially cap the end of the new actin filament . Studies done with cytochalasin D (CD) have found that CD-actin dimers contain ATP-bound actin upon formation .

安全和危害

Acute poisonings by cytochalasins produce severe damage to the capillary walls, leading to massive loss of intravasal proteins, systemic edema, and shock . Although the material is not thought to be an irritant, direct contact with the eye may cause transient discomfort characterized by tearing or conjunctival redness .

未来方向

There is continued interest in cytochalasans and relevant investigations on these compounds are growing rapidly . The present contribution provides a general view of the isolation, structural determination, biological activities, biosynthesis, and total synthesis of cytochalasans . In all, 477 cytochalasans are described: some “unnatural” cytochalasans obtained by feeding or genetic manipulation and a new sub-group named “merocytochalasans” are also included .

属性

IUPAC Name |

(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-21(31)15-16-24(32)34-29-22(14-8-10-18)26-28(3,35-26)19(2)25(29)23(30-27(29)33)17-20-11-5-4-6-12-20/h4-6,8,11-12,14-16,18-19,21-23,25-26,31H,7,9-10,13,17H2,1-3H3,(H,30,33)/b14-8+,16-15+/t18-,19+,21-,22+,23+,25+,26+,28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYFIYZAZBQGQ-QJMMVEIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317361 | |

| Record name | Cytochalasin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytochalasin F | |

CAS RN |

36084-18-1 | |

| Record name | Cytochalasin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36084-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036084181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytochalasin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYTOCHALASIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O75KLH41XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cytochalasin F, and what are its downstream effects?

A1: Cytochalasin F inhibits the polymerization of actin filaments by binding to the barbed end of actin monomers. [, ] This disruption of actin filament dynamics leads to various cellular effects, including inhibition of cell movement, cytokinesis, and phagocytosis. [, ] For instance, in Phytophthora species, Cytochalasin F exhibits fungitoxic activity by interfering with hyphal growth, a process heavily reliant on actin polymerization. [] Further research suggests that Cytochalasin F might also act as a photosynthesis inhibitor, hinting at its potential role in plant-symbiont interactions. []

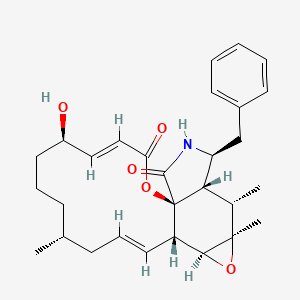

Q2: What is the structural characterization of Cytochalasin F?

A2: Cytochalasin F possesses a complex structure with a macrocyclic ring system.

Q3: How does the structure of Cytochalasin F relate to its activity?

A3: Structural modifications within the Cytochalasin family significantly influence their biological activity. [] For instance, the presence of a hydroxyl group at the C-20 position and the conformational flexibility of the macrocyclic ring appear crucial for the fungitoxic activity of Cytochalasin F against Phytophthora cactorum. [] In contrast, the hydroxyl group at C-7 seems less critical, as its acetylation in 7-O-acetylcytochalasin B does not abolish activity. [] Notably, Deoxaphomin, a natural analogue with a smaller, carbocyclic macrocycle, exhibits slightly increased activity compared to Cytochalasin F. [] These findings highlight the importance of specific structural features in dictating the biological activity of Cytochalasin F and its analogues.

Q4: Are there any known sources of Cytochalasin F besides Helminthosporium dematioideum?

A4: While Cytochalasin F was initially isolated as a minor metabolite from the fungus Helminthosporium dematioideum, [] subsequent research identified its presence in other fungal species. One notable example is Geniculosporium sp.1, an endophytic fungus found in Teucrium scorodonia. [] This discovery highlights the possibility of finding Cytochalasin F in other, yet unexplored, fungal sources.

Q5: What analytical methods are typically employed to characterize and quantify Cytochalasin F?

A5: The structural elucidation and characterization of Cytochalasin F primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] These techniques provide detailed information about the compound's structure, including its molecular weight, connectivity of atoms, and the presence of specific functional groups. Additionally, researchers often employ bioassays, such as those measuring the inhibition of actin polymerization or the fungitoxic activity against specific organisms, to evaluate the biological activity of Cytochalasin F. [, ] These methods, when used in conjunction, provide a comprehensive understanding of both the structural and functional characteristics of Cytochalasin F.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)

![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)